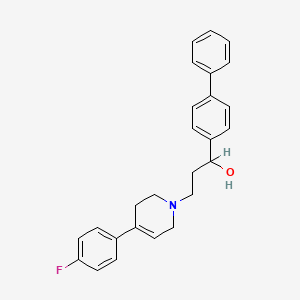
3,6-Dihydro-alpha-(1,1'-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol typically involves multi-step organic reactions. Common starting materials might include biphenyl derivatives and fluorobenzene, which undergo various reactions such as Friedel-Crafts acylation, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the biphenyl moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: A simpler pyridine derivative with similar structural features.
4-Fluorobiphenyl: Shares the biphenyl and fluorophenyl moieties.
1-(4-Fluorophenyl)-2-(1,1’-biphenyl)-1-ethanol: Another compound with related structural elements.
Uniqueness
What sets 3,6-Dihydro-alpha-(1,1’-biphenyl)-4-yl-4-(4-fluorophenyl)-1(2H)-pyridinepropanol apart is its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
Properties
CAS No. |
156732-76-2 |
|---|---|
Molecular Formula |
C26H26FNO |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C26H26FNO/c27-25-12-10-22(11-13-25)23-14-17-28(18-15-23)19-16-26(29)24-8-6-21(7-9-24)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2 |
InChI Key |
QDUZNIBXRPROII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















